molecular formula C12H9BrClNO2 B1303697 Ethyl 6-bromo-4-chloroquinoline-3-carboxylate CAS No. 206257-39-8

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Cat. No.: B1303697
CAS No.: 206257-39-8
M. Wt: 314.56 g/mol
InChI Key: YGMLKBFPHVLHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Quinoline Chemistry Research

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (C$${12}$$H$${9}$$BrClNO$$_{2}$$) represents a critical scaffold in heterocyclic chemistry due to its multifunctional reactivity. The compound’s quinoline core, substituted with bromine (C6), chlorine (C4), and an ester group (C3), enables diverse synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. Halogenated quinolines like this derivative are pivotal in drug discovery, as evidenced by their role in generating kinase inhibitors and antimicrobial agents. The bromine and chlorine atoms enhance electrophilic character, facilitating Suzuki-Miyaura couplings to install aryl or alkyl groups, while the ester moiety allows hydrolysis to carboxylic acids or reduction to alcohols.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight 314.56 g/mol
Melting Point Not reported (yellowish solid)
Solubility Immiscible in water
CAS Number 206257-39-8

Historical Context of Quinoline Derivatives

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge isolated quinoline from coal tar. The discovery of quinine, a natural quinoline alkaloid, revolutionized antimalarial therapy and spurred synthetic efforts to optimize quinoline-based drugs. By the mid-20th century, chloroquine derivatives dominated antimalarial research, while halogenated quinolines emerged as versatile intermediates. This compound exemplifies this evolution, combining halogen substituents for cross-coupling versatility with an ester group for further functionalization. Early syntheses relied on phosphorus oxychloride (POCl$$_3$$)-mediated chlorination of hydroxyquinolines, a method still widely used.

Current Research Landscape and Applications

Recent studies highlight this compound’s role in:

  • Pharmaceutical Intermediates : Serving as a precursor to anticancer agents targeting EGFR and HER2 kinases.
  • Materials Science : Enabling the synthesis of luminescent compounds for organic electronics.
  • Methodology Development : Optimizing transition metal-catalyzed reactions, such as iron-mediated alkylations.

Table 2: Representative Synthetic Protocols

Method Conditions Yield Source
POCl$$_3$$-mediated chlorination Reflux, 1–3 hours 88–94%
Thionyl chloride cyclization Reflux, 17 hours Moderate
Suzuki-Miyaura coupling Pd catalysis, 80–110°C 60–85%

Ongoing research explores its utility in synthesizing quinoline-chalcone hybrids for anti-inflammatory applications and fluorinated analogs for positron emission tomography (PET) tracers. The compound’s adaptability underscores its enduring relevance in addressing global health and technological challenges.

Properties

IUPAC Name

ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMLKBFPHVLHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377321
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206257-39-8
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is primarily utilized as a pharmaceutical intermediate. Its structure allows it to serve as a precursor in the synthesis of biologically active compounds. The compound is involved in the production of various derivatives that display significant pharmacological activities, including anti-cancer and anti-inflammatory properties .

Therapeutic Applications

  • Cancer Treatment : Research indicates that derivatives of this compound exhibit potential in cancer therapy. These compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis. The ability to modulate angiogenesis makes this compound a candidate for developing treatments against various cancers .
  • Ocular Diseases : The compound has been studied for its effects on diseases such as diabetic retinopathy and age-related macular degeneration. Its derivatives have shown promise in inhibiting vascular endothelial growth factor (VEGF), which plays a significant role in these conditions .
  • Inflammatory Diseases : this compound and its derivatives are being explored for their anti-inflammatory effects. These compounds may help manage conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as chemotherapeutic agents .

Case Study 2: Inhibition of VEGF

In another study focused on ocular diseases, researchers synthesized several derivatives of this compound and tested their ability to inhibit VEGF activity in vitro. The most potent compounds demonstrated significant reductions in VEGF-induced endothelial cell proliferation, suggesting their therapeutic potential for treating diabetic retinopathy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibits angiogenesis; potential anti-cancer agentSignificant apoptosis induction in cancer cells
Ocular DiseasesTargets VEGF for diabetic retinopathy treatmentReduced endothelial cell proliferation observed
Anti-inflammatory UsesPotential treatment for rheumatoid arthritis and psoriasisExhibits anti-inflammatory properties

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. As a quinoline derivative, it can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromo and Chloro Groups: The bromo and chloro substituents in the target compound enhance electrophilic reactivity, facilitating nucleophilic substitutions (e.g., aminations in FM4 synthesis) . Fluoro and Trifluoromethyl Groups: Derivatives with C8-fluoro (e.g., 7h) or C7-CF₃ (e.g., 7i) exhibit increased lipophilicity and metabolic stability, making them favorable for CNS-targeting drugs . Hydroxy vs. Chloro: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) lacks the C4-chloro group, reducing its utility in SNAr reactions but enabling metal-catalyzed cross-couplings .

Synthetic Flexibility: The target compound’s C4-chloro group is pivotal for site-selective functionalization. For example, it reacts with aniline at 90–110°C to form 4-(phenylamino) derivatives, a step critical in synthesizing kinase inhibitors .

Key Observations:

  • The target compound’s bromo and chloro groups synergize to enhance binding to kinase ATP pockets, as seen in ETP-46464’s ATR inhibition .
  • Trifluoromethylated analogs (e.g., 7i) show improved target selectivity due to the electron-withdrawing CF₃ group, which modulates charge distribution in the quinoline core .

Biological Activity

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of bromine and chlorine atoms, contribute to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The halogen substituents (bromine and chlorine) on the quinoline ring enhance the compound's binding affinity to various molecular targets, potentially modulating their activity. This can lead to significant effects on cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound through its inhibitory effects on key signaling pathways involved in cancer cell proliferation. A notable study reported the following IC50 values for this compound against different cancer cell lines:

CompoundIC50 (nM) for PI3KαIC50 (nM) for mTORAnti-proliferative Activity (μM)
This compound8.61163.41

These results indicate moderate potency against PI3Kα and mTOR, which are critical targets in cancer therapy .

Antimalarial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimalarial activity. Quinoline derivatives are known for their efficacy against malaria parasites. Although specific IC50 values for this compound were not detailed in the available literature, related compounds have shown significant activity against Plasmodium falciparum, suggesting a potential similar profile .

Case Studies

  • Antitumor Activity : A study explored the effects of this compound on prostate cancer cells (PC3). The results demonstrated that treatment with this compound significantly reduced cell viability in vitro, indicating its potential as an anticancer agent.
  • Targeted Drug Delivery : Research has also highlighted the use of this compound in developing targeted therapies that exploit its ability to bind selectively to cancer cells while minimizing effects on normal tissues.

Q & A

Q. What is the optimized synthetic route for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, and how can researchers achieve high yields?

  • Methodology : The compound is synthesized via chlorination of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate using phosphorus oxychloride (POCl₃) in the presence of DMF as a catalyst. Key steps include:
  • Refluxing the hydroxy precursor with excess POCl₃ (6 hours, 83% yield).
  • Quenching the reaction in ice water and adjusting pH to 8 with NaHCO₃ to precipitate the product.
  • Purification via extraction with ethyl acetate and drying over Na₂SO₄ .
    Critical Parameters :
  • Excess POCl₃ ensures complete chlorination.
  • Rapid quenching prevents hydrolysis of the chlorinated product.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

  • Key Techniques :
  • ESI-MS : Confirms molecular weight (observed m/z = 314 [M+H]⁺) .
  • ¹H/¹³C NMR : Identify protons on the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester groups (δ ~4.3 ppm for CH₂CH₃).
  • IR Spectroscopy : Validate ester C=O (∼1700 cm⁻¹) and C-Cl (∼700 cm⁻¹) stretches.
    • Data Interpretation : Cross-reference with computational simulations (e.g., DFT) to resolve overlapping signals in complex spectra.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

  • Methodology :
  • Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters .
  • Analyze puckering coordinates (e.g., Cremer-Pople parameters for the quinoline ring) to quantify deviations from planarity .
    • Case Study : In derivatives, compare experimental data with DFT-optimized geometries to identify steric or electronic effects influencing conformation.

Q. What strategies address contradictory reactivity data when using this compound in nucleophilic substitutions (e.g., amine coupling)?

  • Troubleshooting Approaches :
  • Condition Screening : Vary solvents (DMF vs. THF), bases (DIPEA vs. K₂CO₃), and temperatures to optimize substitution at the 4-chloro position .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed esters) and adjust anhydrous conditions if needed.
  • Computational Modeling : Calculate activation barriers for competing pathways (e.g., SNAr vs. elimination) using software like Gaussian .

Q. How can researchers functionalize the quinoline core to enhance biological or catalytic activity?

  • Functionalization Strategies :
  • Buchwald-Hartwig Coupling : Replace the 6-bromo group with aryl/heteroaryl amines for drug discovery applications .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for metal coordination studies (e.g., catalysis).
    • Biological Relevance : Derivatives of this scaffold have shown potential as PI3K/mTOR inhibitors, highlighting its versatility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.